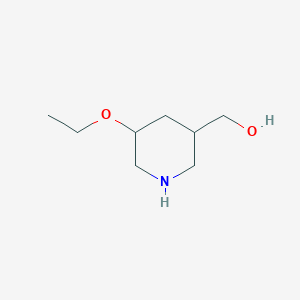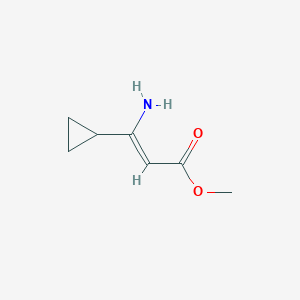![molecular formula C9H16IN3 B15258798 tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15258798.png)
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a tert-butyl group, an iodine atom, and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The introduction of the iodine atom can be achieved through iodination reactions using reagents such as iodine or N-iodosuccinimide. The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the attached substituents.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
1-Methyl-3-phenyl-1H-pyrazole: Lacks the iodine and tert-butyl groups, resulting in different chemical properties and reactivity.
3-Iodo-1-methyl-1H-pyrazole: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
tert-Butyl-1H-pyrazole: Lacks the iodine and methyl groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16IN3 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H16IN3/c1-9(2,3)11-5-7-6-13(4)12-8(7)10/h6,11H,5H2,1-4H3 |
InChI Key |
XEPJBKBNAWJLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=C1I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)



![1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15258746.png)


![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol](/img/structure/B15258773.png)
![2-[3-(Oxan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15258786.png)
![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine](/img/structure/B15258795.png)



